1,2-Dioctanoyl-sn-glycero-3-phosphate
Overview
Description
1,2-Dioctanoyl-sn-glycerol 3-phosphate, also known as L-α-Phosphatidic acid, dioctanoyl sodium salt, is a cell-permeable phosphatidic acid . It has been used to study its effects on neural stem/precursor cell (NSC) proliferation, the effects of phosphatidic acid (PA) on actin filament dynamics in Arabidopsis thaliana epidermal leaf cells, and to treat vector-transfected cells and to verify the attenuation of hypoxia-inducible factor-1α (HIF-1α) induction in phospholipase D (PLD)-transfected cells by butanol .
Molecular Structure Analysis
The molecular formula of 1,2-Dioctanoyl-sn-glycerol 3-phosphate is C19H36O8PNa . Its molecular weight is 446.45 . The InChI key is ZNDNSOYDPUTHKQ-UNTBIKODSA-M .Physical And Chemical Properties Analysis
1,2-Dioctanoyl-sn-glycerol 3-phosphate is a powder with an assay of ≥99% . It should be stored at a temperature of −20°C .Scientific Research Applications
Macrophage Phospholipid Metabolism : Emilsson, Wijkander, and Sundler (1986) found that 1,2-dioctanoyl-sn-glycerol stimulates the cleavage of phosphatidylinositol and releases arachidonic acid from macrophage phospholipids, suggesting a role in protein interactions and lipid metabolism in macrophages (Emilsson, Wijkander, & Sundler, 1986).
Cardiac Function : Schreur and Liu (1996) discovered that 1,2-dioctanoyl-sn-glycerol inhibits cardiac L-type calcium current in rat ventricular myocytes, potentially by facilitating channel inactivation and decreasing channel availability, independent of protein kinase C activation (Schreur & Liu, 1996).
Liver Enzyme Activity : Raju and Reiser (1972) noted that sn-glycero-3-phosphate stimulates stearoyl-CoA desaturase activity in mouse liver microsomes, impacting the synthesis of oleoyl-CoA (Raju & Reiser, 1972).
Chemical Synthesis : Chen and Barton (1970) presented a new method for synthesizing 1,2-dialkyl-sn-glycero-3-phosphates, improving the established synthesis methods for related compounds (Chen & Barton, 1970).
Phospholipid Conformational Analysis : Dluhy, Chowdhry, and Cameron (1985) investigated the conformational differences in the lamellar phases of 1,3-dipalmitoyl-sn-glycero-2-phosphocholine, contributing to our understanding of phospholipid structure (Dluhy, Chowdhry, & Cameron, 1985).
Membrane Stability and Applications : Yamauchi, Togawa, and Kinoshita (1993) synthesized DPhyPA as an archaebacterial lipid to form stable anionic membranes with high temperature storage, suggesting applications in high-temperature storage of fluorescent dyes (Yamauchi, Togawa, & Kinoshita, 1993).
Protein Kinase C (PKC) Research : Issandou and Rozengurt (1989) explored how diacylglycerols, including 1,2-dioctanoyl-sn-glycerol, impact PKC regulation in Swiss 3T3 cells, dissociating PKC down-regulation from PKC-mediated mitogenesis (Issandou & Rozengurt, 1989).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
[(2R)-2-octanoyloxy-3-phosphonooxypropyl] octanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37O8P/c1-3-5-7-9-11-13-18(20)25-15-17(16-26-28(22,23)24)27-19(21)14-12-10-8-6-4-2/h17H,3-16H2,1-2H3,(H2,22,23,24)/t17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYSBQYUENLDGMI-QGZVFWFLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)OC[C@H](COP(=O)(O)O)OC(=O)CCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H37O8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70145477 | |
Record name | Dioctanoylphosphatidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70145477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | PA(8:0/8:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0114771 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
1,2-Dioctanoyl-sn-glycero-3-phosphate | |
CAS RN |
102731-57-7 | |
Record name | 1,1′-[(1R)-1-[(Phosphonooxy)methyl]-1,2-ethanediyl] dioctanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102731-57-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dioctanoylphosphatidic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102731577 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dioctanoylphosphatidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70145477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIOCTANOYLPHOSPHATIDIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/637NLP8R7J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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